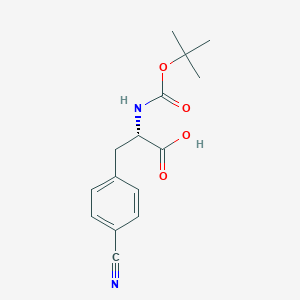

Boc-Phe(4-CN)-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBLTLXJGNILPG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427301 | |

| Record name | Boc-L-4-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131724-45-3 | |

| Record name | 4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131724-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-4-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Phe(4-CN)-OH: Chemical Properties, Structure, and Applications

A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction: N-tert-butoxycarbonyl-4-cyanophenylalanine, commonly abbreviated as Boc-Phe(4-CN)-OH, is a non-natural amino acid derivative that has garnered significant interest in the fields of peptide chemistry, drug discovery, and materials science. The incorporation of a cyano group onto the phenyl ring of phenylalanine introduces unique electronic and steric properties, making it a valuable building block for synthesizing novel peptides and peptidomimetics with enhanced biological activity and stability.[1][2] This technical guide provides a detailed overview of the chemical properties, structure, and common experimental protocols involving Boc-Phe(4-CN)-OH.

Chemical Properties and Structure

Boc-Phe(4-CN)-OH is a white to off-white solid that is typically available as both the L- and D-enantiomers. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in stepwise peptide synthesis.[3]

Physicochemical Properties

The following tables summarize the key physicochemical properties of Boc-Phe(4-CN)-OH. It is important to note that properties can vary slightly between the L- and D-isomers.

| Identifier | Value | Isomer |

| Molecular Formula | C15H18N2O4[4][5] | L & D |

| Molecular Weight | 290.31 g/mol [4][5] | L & D |

| CAS Number | 131724-45-3[6] | L-isomer |

| CAS Number | 146727-62-0[4][5] | D-isomer |

| Property | Value | Notes |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% (TLC)[4] or ≥98% (HPLC)[7] | Varies by supplier |

| Solubility | Soluble in organic solvents like DMF, DCM, and methanol. | Qualitative data |

Structural Information

| Identifier | Value | Isomer |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | L-isomer |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | D-isomer |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[4] | D-isomer |

| InChI Key | RMBLTLXJGNILPG-GFCCVEGCSA-N[4] | D-isomer |

Molecular Structure

Caption: 2D chemical structure of Boc-Phe(4-CN)-OH.

Experimental Protocols

Synthesis of 4-Cyanophenylalanine

A common route to Boc-Phe(4-CN)-OH involves the synthesis of the unprotected 4-cyanophenylalanine followed by the introduction of the Boc protecting group. A published method for preparing 4-cyanophenylalanine utilizes 2-[(benzyloxycarbonyl)amino]diethyl malonate as a starting material, which is reacted with p-cyanobenzyl bromide.[8] The resulting intermediate undergoes ester group hydrolysis, decarboxylation, and catalytic hydrogenation to yield 4-cyanophenylalanine.[8]

N-Terminal Boc Protection (General Protocol)

-

Dissolution: Dissolve 4-cyanophenylalanine in a suitable solvent mixture, such as aqueous dioxane or a mixture of water and an organic solvent like THF.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Acidify the reaction mixture with a weak acid, such as citric acid, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-Phe(4-CN)-OH

Boc-Phe(4-CN)-OH is well-suited for Boc-based solid-phase peptide synthesis.[3] The general cycle for incorporating a Boc-Phe(4-CN)-OH residue into a growing peptide chain on a solid support is as follows:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid already attached. Swell the resin in a suitable solvent like dichloromethane (DCM).

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). This step is usually performed twice.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the free amine with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF.

-

Washing: Thoroughly wash the resin with DCM and/or DMF to remove excess reagents and byproducts.

-

Coupling:

-

Activate the carboxyl group of Boc-Phe(4-CN)-OH by pre-mixing it with a coupling reagent (e.g., HBTU, HATU, or DIC) and an additive (e.g., HOBt or HOAt) in a solvent like DMF.

-

Add the activated Boc-Phe(4-CN)-OH solution to the neutralized resin.

-

Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with gentle agitation.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step may need to be repeated.

-

Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

Applications and Signaling Pathways

Boc-Phe(4-CN)-OH is primarily used as a building block in the synthesis of peptides with modified properties.[1][2] The cyano group can act as an infrared (IR) probe to study peptide conformation and interactions.[6] It can also serve as a fluorescence donor in Förster resonance energy transfer (FRET) pairs with tryptophan or other fluorescent amino acids, allowing for the study of peptide folding and binding events.[6]

While Boc-Phe(4-CN)-OH is not known to be directly involved in specific signaling pathways, its incorporation into bioactive peptides can significantly modulate their interaction with biological targets such as receptors or enzymes. This can lead to altered downstream signaling.

Workflow for the Application of Boc-Phe(4-CN)-OH in Peptide-Based Research

Caption: Workflow of Boc-Phe(4-CN)-OH in peptide synthesis and research applications.

Conclusion

Boc-Phe(4-CN)-OH is a versatile and valuable tool for chemists and drug discovery professionals. Its unique properties allow for the creation of novel peptides with tailored characteristics for a wide range of applications, from fundamental biochemical studies to the development of new therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for the successful utilization of this important synthetic amino acid.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Boc-D-Phe(4-CN)-OH ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. Boc-Phe(4-NH2)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]

Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid , also known as Boc-L-4-cyanophenylalanine, is a non-natural amino acid derivative of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and other molecules allows for the introduction of a cyano group, which can serve as a versatile chemical handle for further functionalization, a probe for studying molecular interactions, or a key pharmacophoric element to enhance biological activity. This technical guide provides a comprehensive overview of a robust and enantioselective synthetic route to this valuable building block, complete with detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthetic Strategy

The synthesis of Boc-L-4-cyanophenylalanine is achieved through a two-stage process. The first stage establishes the chiral backbone of the amino acid via an asymmetric phase-transfer-catalyzed alkylation. This is followed by a standard protection of the amino group using a tert-butoxycarbonyl (Boc) group. This strategy ensures high enantiopurity of the final product, a critical requirement for its applications in drug discovery and peptide synthesis.

Caption: Overall synthetic workflow for Boc-L-4-cyanophenylalanine.

Enantioselective Synthesis of (S)-2-Amino-3-(4-cyanophenyl)propanoic Acid

The key to producing the desired (S)-enantiomer of the final product lies in the stereocontrolled synthesis of the unprotected amino acid precursor, 4-cyano-L-phenylalanine. A highly efficient method for this transformation is an asymmetric alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst.

Reaction Scheme

Caption: Reaction scheme for the enantioselective synthesis of 4-cyano-L-phenylalanine.

Experimental Protocol

Step 1: Synthesis of 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester

-

To a 500-mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add a stock solution of (R)-Marvoka catalyst in CH₂Cl₂ (3.0 x 10⁻³ M, 5.5 mL, 0.017 mmol, 0.050 mol%).

-

Add N-(diphenylmethylene)glycine tert-butyl ester (10.00 g, 33.85 mmol), toluene (111 mL), a 50% aqueous solution of KOH (111 mL), and 4-(bromomethyl)benzonitrile (7.95 g, 40.6 mmol).

-

The biphasic mixture is vigorously stirred at ambient temperature overnight.

-

After the reaction is complete, extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride

-

Dissolve the crude 4-cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester (5.00 g, 12.2 mmol) in dichloromethane (56 mL).

-

Slowly add trifluoroacetic acid (56 mL) to the stirring solution.

-

Continue stirring the mixture at ambient temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between diethyl ether and 3 M HCl.

-

Wash the aqueous layer with additional diethyl ether.

-

Concentrate the aqueous layer to yield 4-cyano-L-phenylalanine hydrochloride as a white powder.

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity |

| 1 | 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester | N-(Diphenylmethylene)glycine tert-butyl ester | ~99% (crude) | - |

| 2 | (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride | 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester | 88% | High Purity |

| Overall | (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride | N-(Diphenylmethylene)glycine tert-butyl ester | ~87% | High Purity |

Boc Protection of (S)-2-Amino-3-(4-cyanophenyl)propanoic Acid

The final step in the synthesis is the protection of the amino group of 4-cyano-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Reaction Scheme

Caption: Reaction scheme for the Boc protection of 4-cyano-L-phenylalanine.

Experimental Protocol

-

Dissolve (S)-2-amino-3-(4-cyanophenyl)propanoic acid (1.0 eq) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Quantitative Data

| Product | Starting Material | Typical Yield (%) |

| (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid | (S)-2-Amino-3-(4-cyanophenyl)propanoic acid | >95% |

Characterization Data

The final product, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.32 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98% |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight |

| Optical Rotation | Specific rotation value indicating the (S)-enantiomer |

Conclusion

The synthetic route detailed in this guide provides an efficient and highly enantioselective method for the preparation of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid. The use of asymmetric phase-transfer catalysis is crucial for establishing the desired stereochemistry, while the subsequent Boc protection is a straightforward and high-yielding transformation. This technical guide offers researchers, scientists, and drug development professionals a practical and reliable methodology for accessing this important non-natural amino acid for their research and development endeavors.

A Technical Guide to Boc-4-cyano-L-phenylalanine: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-cyano-L-phenylalanine is a pivotal unnatural amino acid derivative extensively utilized in peptide synthesis and the broader field of chemical biology. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group on the phenyl ring, offers enhanced stability and functionality. This derivative serves as a versatile building block for creating bioactive peptides and as a sophisticated probe for studying protein structure and dynamics. The cyano group, in particular, acts as a sensitive infrared (IR) probe and a useful fluorescent marker, making it an invaluable tool for researchers aiming to elucidate complex biological processes. This guide provides an in-depth overview of its properties, synthesis, experimental protocols, and key applications.

Core Properties and Specifications

The fundamental properties of Boc-4-cyano-L-phenylalanine are summarized below, providing essential data for its application in a laboratory setting.

| Property | Value | Citations |

| CAS Number | 131724-45-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][3][5] |

| Molecular Weight | 290.31 g/mol | [3] |

| Appearance | White to off-white powder | [1][5] |

| Purity | ≥ 99% (HPLC) | [1][5] |

| Storage Conditions | 0-8 °C | [1][5] |

| Synonyms | (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid, Boc-L-Phe(4-CN)-OH, Boc-p-cyano-L-Phe-OH | [1][3] |

Key Applications

The unique characteristics of Boc-4-cyano-L-phenylalanine lend it to a variety of advanced research applications:

-

Peptide Synthesis: It is a crucial building block in solid-phase peptide synthesis (SPPS) for the creation of novel peptides with enhanced biological activity.[4]

-

Drug Development: The incorporation of the cyano group can improve the potency and selectivity of drug candidates, particularly in areas like cancer therapy.[4]

-

Vibrational Spectroscopy: The nitrile group's stretching frequency is highly sensitive to its local environment, making 4-cyano-L-phenylalanine (after deprotection) an excellent infrared probe to study protein structure and dynamics.[1][6]

-

Fluorescence Spectroscopy: 4-cyano-L-phenylalanine serves as a fluorescent probe to investigate protein folding, protein-membrane interactions, and amyloid formation.[7] It can also act as a fluorescence resonance energy transfer (FRET) donor.[2]

-

Protein Engineering and Bioconjugation: This amino acid facilitates the modification of proteins to study their function and interactions, and is used in bioconjugation to develop targeted drug delivery systems.[4]

Experimental Protocols

Detailed methodologies for the synthesis and application of Boc-4-cyano-L-phenylalanine are provided below.

Synthesis of 4-Cyano-L-phenylalanine (pCNPhe) and Deprotection of the Boc Group

A highly efficient, two-step enantioselective synthesis for pCNPhe has been developed, yielding the product in high purity without the need for chromatography.[1][8]

Step 1: Synthesis of 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester

-

To a 500-mL round bottom flask cooled in an ice bath, add a stock solution of (R)-Marvoka catalyst in CH₂Cl₂ (3.0 × 10⁻³ M, 5.5 mL, 0.017 mmol, 0.050 mol%).

-

Add N-(diphenylmethylene)glycine tert-butyl ester (10.00 g, 0.03385 mol), toluene (111 mL), a 50% aqueous solution of KOH/H₂O (111 mL), and 4-bromomethyl benzonitrile (7.95 g, 0.0406 mol).

-

Vigorously stir the biphasic mixture at ambient temperature overnight.

-

Extract the mixture with diethyl ether (3x50 mL).

-

Wash the combined organic layers with brine (2x50 mL).

Step 2: Deprotection to yield 4-Cyano-L-phenylalanine hydrochloride (pCNPhe)

-

Dissolve the crude product from Step 1 (5.00 g, 0.0122 mol) in dichloromethane (56 mL).

-

Slowly add trifluoroacetic acid (56 mL) while stirring.

-

Stir the mixture at ambient temperature for 24 hours.[1]

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between diethyl ether and 3M HCl.

-

Wash the aqueous layer with additional diethyl ether and then concentrate to yield pCNPhe hydrochloride as a white powder (88% yield).[1]

Boc-Solid Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Boc-4-cyano-L-phenylalanine into a peptide chain follows the standard Boc-SPPS protocol.

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.

Detailed SPPS Protocol Steps: [3]

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) or dimethylformamide (DMF) for 30-60 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

-

Neutralization: Neutralize the resulting ammonium salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.

-

Amino Acid Coupling: Activate Boc-4-cyano-L-phenylalanine (3 equivalents) with a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC, 3 equivalents) in DCM. Add this solution to the neutralized resin and agitate for 2-4 hours. Monitor the reaction using a Kaiser test.

-

Washing: After successful coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF).

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass by mass spectrometry.

Site-Specific Incorporation into Proteins

4-cyano-L-phenylalanine can be genetically incorporated into proteins in response to an amber stop codon, enabling its use as a site-specific probe.[1][8]

Caption: Workflow for site-specific incorporation of pCNPhe.

-

System Development: Utilize an engineered, orthogonal aminoacyl-tRNA synthetase that specifically recognizes 4-cyano-L-phenylalanine.

-

Genetic Modification: Introduce a corresponding orthogonal tRNA with an anticodon that recognizes the amber stop codon (TAG) into the expression host (e.g., E. coli).

-

Gene of Interest: The target gene is modified to contain a TAG codon at the desired incorporation site.

-

Expression: The host cells are grown in a medium supplemented with 4-cyano-L-phenylalanine. During protein synthesis, the engineered synthetase charges the orthogonal tRNA with pCNPhe, which is then incorporated into the growing polypeptide chain at the amber codon position.

Application as a Spectroscopic Probe

The cyano group of 4-cyano-L-phenylalanine provides a unique spectroscopic handle to probe local protein environments.

Caption: Application of pCNPhe as a spectroscopic probe.

Quantitative Spectroscopic Data:

| Parameter | Value | Context | Citations |

| Nitrile Stretch Frequency Shift | 8.7 cm⁻¹ (blue shift) | When the solvent for pCNPhe is changed from THF to water. | [1] |

| Fluorescence Quenching (Stern-Volmer Constant, Ksv) | 39.8 M⁻¹ | Quenching of pCNPhe fluorescence by free neutral imidazole. | [7] |

| Fluorescence Quenching (Stern-Volmer Constant, Ksv) | 22.1 M⁻¹ | Quenching of pCNPhe fluorescence by hydroxide ion. | [7] |

This sensitivity allows researchers to monitor changes in protein conformation, ligand binding, and other dynamic processes with high precision. For instance, a blue shift in the nitrile stretching frequency in an IR spectrum indicates a more polar or hydrogen-bonding environment around the cyano group.[1]

Conclusion

Boc-4-cyano-L-phenylalanine is a powerful and versatile tool in modern chemical biology and drug discovery. Its utility as a building block for peptide synthesis is well-established, while its application as a site-specific spectroscopic probe provides unparalleled insights into protein structure and function. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers seeking to leverage the unique properties of this unnatural amino acid in their work.

References

- 1. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of an unnatural amino acid for use as a resonance Raman probe: detection limits and solvent and temperature dependence of the νCN band of 4‐cyanophenylalanine | Scilit [scilit.com]

- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Boc-Phe(4-CN)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-4-cyano-L-phenylalanine, commonly known as Boc-Phe(4-CN)-OH. This synthetic amino acid is a valuable building block in peptide synthesis and drug discovery, making its structural elucidation and characterization paramount.[1] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Compound Overview

Boc-Phe(4-CN)-OH is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a nitrile (-CN) substituent at the para position of the phenyl ring.

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.31 g/mol |

| CAS Number | 131724-45-3 (L-isomer)[1] |

| Synonyms | Boc-L-Phe(4-CN)-OH, Boc-p-cyano-L-Phe-OH[1] |

Spectroscopic Data

The following sections present the key spectroscopic data for Boc-Phe(4-CN)-OH. Due to the limited availability of complete, published spectra for this specific compound, data for closely related compounds are provided for comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR)

| Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons (H-2', H-6') | ~7.7 | Doublet, ortho to -CN |

| Aromatic Protons (H-3', H-5') | ~7.5 | Doublet, meta to -CN |

| NH | ~5.0 | Broad singlet, may vary with concentration and solvent |

| α-CH | ~4.4 - 4.6 | Multiplet |

| β-CH₂ | ~3.1 - 3.4 | Multiplet (diastereotopic protons) |

| Boc (tert-butyl) | ~1.4 | Singlet, 9H |

| COOH | >10 | Very broad singlet, may not be observed depending on solvent |

¹³C NMR (Carbon-13 NMR)

Similar to the ¹H NMR data, a complete ¹³C NMR spectrum for Boc-Phe(4-CN)-OH is not widely published. The expected chemical shifts are estimated based on the known effects of the substituents on the phenyl ring and comparison with Boc-L-phenylalanine.[4]

| Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (COOH) | ~174 |

| Carbonyl (Boc C=O) | ~155 |

| Aromatic C-4' (ipso to -CN) | ~112 |

| Aromatic C-1' (ipso to benzyl) | ~143 |

| Aromatic CH (C-2', C-6') | ~133 |

| Aromatic CH (C-3', C-5') | ~130 |

| Nitrile (-CN) | ~118 |

| Boc C (quaternary) | ~80 |

| α-CH | ~55 |

| β-CH₂ | ~38 |

| Boc CH₃ | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

The nitrile group (-C≡N) in Boc-Phe(4-CN)-OH is a strong vibrational reporter.[2] Its stretching frequency is sensitive to the local environment, such as the solvent.[2][5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| N-H stretch (amide) | 3200-3400 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C≡N stretch (nitrile) | 2220-2240 | Medium to Strong |

| C=O stretch (Boc) | ~1710 | Strong |

| C=O stretch (carboxylic acid) | ~1700 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

For Boc-Phe(4-CN)-OH, the expected molecular ion peak would correspond to its molecular weight.

| Ion | Expected m/z |

| [M+H]⁺ | 291.13 |

| [M+Na]⁺ | 313.11 |

| [M-H]⁻ | 289.12 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of Boc-Phe(4-CN)-OH in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and OH).

-

Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (ATR) :

-

Place a small amount of the solid Boc-Phe(4-CN)-OH sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of Boc-Phe(4-CN)-OH in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A concentration of approximately 1 mg/mL is a good starting point.

-

Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Scan a mass range that includes the expected molecular weight of the compound.

-

-

Data Analysis : Identify the molecular ion peaks and any characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Boc-Phe(4-CN)-OH.

Caption: General workflow for the spectroscopic analysis of Boc-Phe(4-CN)-OH.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

Commercial Availability and Applications of Boc-Phe(4-CN)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe(4-CN)-OH, chemically known as N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine, is a non-canonical amino acid derivative that has garnered significant interest in various fields of biochemical and pharmaceutical research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a cyano-substituted phenyl ring, makes it a valuable tool for peptide synthesis, protein engineering, and the development of novel therapeutic agents. The cyano group serves as a versatile spectroscopic probe, enabling detailed studies of protein structure, dynamics, and interactions. This technical guide provides a comprehensive overview of the commercial availability of Boc-Phe(4-CN)-OH, its key applications with detailed experimental protocols, and relevant technical data.

Commercial Availability and Suppliers

Boc-Phe(4-CN)-OH is readily available from a range of chemical suppliers specializing in amino acids, peptides, and biochemical reagents. Researchers can procure this compound in various quantities, from milligrams to bulk scale, to suit their research needs.

Table 1: Prominent Suppliers of Boc-Phe(4-CN)-OH

| Supplier | Product Name(s) | Purity | CAS Number |

| Aapptec | Boc-Phe(4-CN)-OH, N-Boc-4-cyano-L-phenylalanine | Lot-specific | 131724-45-3 |

| Thermo Scientific (Alfa Aesar) | N-Boc-4-cyano-L-phenylalanine | 95% | 131724-45-3 |

| Sigma-Aldrich (MilliporeSigma) | Boc-D-Phe(4-CN)-OH | ≥97.0% (TLC) | 146727-62-0 |

| Chem-Impex | Boc-4-cyano-L-phenylalanine | ≥99% (HPLC) | 131724-45-3 |

| Aralez Bio | Boc-4-cyano-L-phenylalanine | Not specified | 131724-45-3 |

| TCI America | N-(tert-Butoxycarbonyl)-4-cyano-L-phenylalanine | >98.0% | 131724-45-3 |

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Phe(4-CN)-OH is presented below.

Table 2: Physicochemical Data for Boc-Phe(4-CN)-OH

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.31 g/mol [1] |

| Appearance | White to off-white powder[2] |

| CAS Number | 131724-45-3 (L-isomer)[2][3] |

| Storage Conditions | 0-8 °C[2] |

Experimental Protocols

Synthesis of Boc-Phe(4-CN)-OH

While Boc-Phe(4-CN)-OH is commercially available, a general procedure for its synthesis, adapted from the synthesis of similar Boc-protected amino acids, is provided below for researchers who may wish to synthesize it in-house. This procedure is based on the reaction of 4-cyano-L-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Materials:

-

4-cyano-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Potassium hydrogen sulfate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexane

-

Pentane (for washing)

Procedure:

-

Dissolve 4-cyano-L-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution in a round-bottom flask. Stir the mixture vigorously for 15-20 minutes in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) dropwise to the solution while maintaining the temperature in the ice bath.

-

Allow the reaction to proceed overnight with continuous stirring at room temperature. The pH of the solution should be between 7.5 and 8.5 upon completion.

-

Extract the reaction mixture with pentane to remove any unreacted Boc anhydride. The organic phase can be back-extracted with a saturated aqueous sodium bicarbonate solution.

-

Combine the aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution. This will cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Treat the resulting oil or solid with hexane to induce crystallization.

-

Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum to yield pure Boc-Phe(4-CN)-OH.

// Node colors reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; process [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes A [label="4-cyano-L-phenylalanine", class="reactant"]; B [label="Boc Anhydride", class="reagent"]; C [label="1,4-Dioxane, NaOH", class="reagent"]; D [label="Reaction Mixture", class="intermediate"]; E [label="Boc Protection", class="process"]; F [label="Pentane Extraction", class="process"]; G [label="Acidification (KHSO4)", class="process"]; H [label="Ethyl Acetate Extraction", class="process"]; I [label="Drying & Evaporation", class="process"]; J [label="Crystallization (Hexane)", class="process"]; K [label="Boc-Phe(4-CN)-OH", class="product"];

// Edges A -> E; B -> E; C -> E; E -> D [label="Stir overnight"]; D -> F; F -> G [label="Aqueous layer"]; G -> H [label="Precipitate formation"]; H -> I [label="Organic layer"]; I -> J [label="Crude product"]; J -> K [label="Purified product"]; }

Caption: Site-specific incorporation of pCNPhe into proteins.

Monitoring Amyloid Aggregation using p-Cyanophenylalanine

The fluorescence of pCNPhe is sensitive to its environment, and it has been used as an intrinsic probe to monitor the formation of amyloid fibrils. [1][4]The following protocol describes a typical Thioflavin T (ThT) fluorescence assay to monitor the aggregation kinetics of a peptide or protein into which pCNPhe has been incorporated.

Materials:

-

Purified protein or peptide containing pCNPhe.

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water).

-

Aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

96-well black, clear-bottom microplate.

-

Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~480 nm).

Procedure:

-

Prepare a solution of the pCNPhe-containing peptide or protein in the aggregation buffer to the desired final concentration.

-

Add ThT from the stock solution to a final concentration of 10-20 µM.

-

Pipette the reaction mixture into the wells of the 96-well microplate.

-

Seal the plate to prevent evaporation.

-

Place the plate in a plate reader set to 37°C.

-

Monitor the ThT fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with intermittent shaking to promote aggregation. The excitation wavelength is typically around 440 nm and the emission is monitored at approximately 480 nm.

-

The resulting kinetic traces will show a sigmoidal curve, with a lag phase, an exponential growth phase, and a plateau, which is characteristic of amyloid formation.

Diagram 3: Amyloid Aggregation Assay Workflow

Caption: Workflow for monitoring amyloid aggregation.

FRET-Based Analysis of Protein Conformation

p-Cyanophenylalanine can serve as a fluorescent donor in Förster Resonance Energy Transfer (FRET) pairs with suitable acceptors like tryptophan or tyrosine to study protein conformational changes. [1][5]The quenching of pCNPhe fluorescence by a nearby acceptor provides distance-dependent information.

Materials:

-

Purified protein with site-specifically incorporated pCNPhe and a nearby FRET acceptor (e.g., tryptophan or tyrosine).

-

Spectrofluorometer.

-

Quartz cuvette.

-

Buffer appropriate for the protein of interest.

-

Denaturant (e.g., urea or guanidinium chloride) if studying protein unfolding.

Procedure:

-

Prepare a solution of the dual-labeled protein in the appropriate buffer.

-

Record the fluorescence emission spectrum of the protein by exciting the pCNPhe donor at its absorption maximum (typically around 240 nm).

-

Observe the emission spectrum for both donor (around 290 nm) and acceptor fluorescence (if the acceptor is also fluorescent).

-

The degree of FRET can be quantified by the quenching of the donor fluorescence or the sensitized emission of the acceptor.

-

To study conformational changes, repeat the fluorescence measurements under different conditions (e.g., in the presence of a ligand, or at different concentrations of a denaturant).

-

Changes in the FRET efficiency will reflect changes in the distance between the donor and acceptor, providing insights into the protein's conformational dynamics.

Diagram 4: FRET Experiment Logical Flow

Caption: Logical flow of a FRET-based conformational study.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature describing the use of Boc-Phe(4-CN)-OH or p-cyanophenylalanine to directly investigate specific signaling pathways. Its primary applications have been focused on biophysical studies of protein structure, dynamics, and aggregation. However, by enabling the detailed characterization of protein conformational changes and interactions, it can indirectly contribute to understanding signaling events at the molecular level. For instance, it could be used to study the conformational changes in a receptor upon ligand binding, which is the initial step in many signaling cascades. Future research may explore the application of this powerful probe in the context of cellular signaling.

Conclusion

Boc-Phe(4-CN)-OH is a commercially accessible and versatile unnatural amino acid with significant applications in biochemical and pharmaceutical research. Its utility as a site-specific vibrational and fluorescent probe provides researchers with powerful tools to investigate protein structure, dynamics, and aggregation in great detail. The experimental protocols provided in this guide offer a starting point for researchers looking to incorporate this compound into their studies. While its direct application in elucidating signaling pathways is yet to be established, its ability to probe molecular interactions holds promise for future investigations in this area.

References

The Multifaceted Role of the Cyano Group in Boc-Phe(4-CN)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

N-tert-butyloxycarbonyl-4-cyanophenylalanine, commonly referred to as Boc-Phe(4-CN)-OH, is a non-canonical amino acid that has garnered significant attention in the fields of peptide chemistry, drug discovery, and biophysical research. The strategic incorporation of a cyano (-C≡N) group onto the phenyl ring of phenylalanine, coupled with the acid-labile Boc protecting group, imparts a unique set of functionalities that are highly valuable for the synthesis of complex peptides and the development of novel therapeutics. This technical guide provides an in-depth exploration of the pivotal functions of the cyano group in Boc-Phe(4-CN)-OH, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The cyano group is a highly polar functional group, characterized by a partial positive charge on the carbon and a partial negative charge on the nitrogen, making the carbon susceptible to nucleophilic attack[1]. This electronic feature, along with its unique vibrational properties, underpins its utility in a variety of applications.

Key Functions of the Cyano Group

The cyano group in Boc-Phe(4-CN)-OH serves three primary functions:

-

A Versatile Building Block in Peptide Synthesis and Drug Design: The presence of the cyano group can significantly enhance the biological activity and stability of synthetic peptides[2][3]. In drug development, the incorporation of this moiety can improve the potency and selectivity of drug candidates, particularly in fields like cancer therapy[3][4]. The Boc protecting group ensures selective reactions during peptide synthesis, allowing for the controlled and efficient assembly of complex peptide sequences[2][].

-

A Sensitive Infrared (IR) Probe for Biophysical Studies: The nitrile (-C≡N) stretching vibration absorbs in a region of the infrared spectrum (~2200-2240 cm⁻¹) that is largely free from interference by other biological molecules[6][7][8]. This, combined with its high molar extinction coefficient, makes the cyano group an excellent vibrational reporter for investigating protein conformation, local environments, and dynamics[6][7][9].

-

A Reporter on Local Electric Fields and Hydrogen Bonding: The vibrational frequency of the nitrile group is exceptionally sensitive to its local electrostatic environment[6][7][8]. This phenomenon, known as the Vibrational Stark Effect (VSE), allows the cyano group to act as a molecular-level probe of electric fields within proteins[8]. Furthermore, its frequency shifts in response to hydrogen bonding, providing valuable insights into noncovalent interactions that are fundamental to biomolecular function[10][11].

Quantitative Data Summary

The following tables summarize key quantitative data related to Boc-Phe(4-CN)-OH and the properties of the 4-cyano-L-phenylalanine residue.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [3] |

| Molecular Weight | 290.31 g/mol | |

| CAS Number | 131724-45-3 | [3][12] |

Table 1: Physicochemical Properties of Boc-L-Phe(4-CN)-OH

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [13] |

| Molecular Weight | 190.20 g/mol | [13] |

| Nitrile Stretching Frequency (in H₂O) | ~2233 - 2241 cm⁻¹ | [14] |

| Molar Extinction Coefficient (in H₂O) | ~220 M⁻¹cm⁻¹ | [9] |

Table 2: Properties of 4-Cyano-L-phenylalanine

Experimental Protocols

I. Synthesis of Boc-L-Phe(4-CN)-OH

While several methods exist for the synthesis of 4-cyanophenylalanine and its derivatives[15], a common approach for the introduction of the Boc protecting group is as follows:

Materials:

-

4-Cyano-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-Cyano-L-phenylalanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add a slight excess (e.g., 1.1 equivalents) of Boc₂O dissolved in dioxane dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-Phe(4-CN)-OH.

II. Incorporation of Boc-Phe(4-CN)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Boc-Phe(4-CN)-OH residue into a peptide chain using Boc chemistry on a solid support.

Materials:

-

Boc-L-Phe(4-CN)-OH

-

Appropriate resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Other Boc-protected amino acids

Caption: Workflow for site-specific incorporation of 4-cyanophenylalanine using amber codon suppression.

Logical Relationships in Spectroscopic Analysis

The relationship between the local environment of the cyano group and its observable spectroscopic properties is central to its utility as a probe.

Caption: Relationship between the local environment and the spectroscopic properties of the cyano group.

Conclusion

Boc-Phe(4-CN)-OH is a powerful and versatile tool for chemical biologists, medicinal chemists, and biophysicists. The unique properties of the cyano group, acting as both a modulator of biological activity and a sensitive spectroscopic reporter, enable a wide range of applications from the synthesis of novel peptide therapeutics to the fundamental study of protein structure and dynamics. The methodologies outlined in this guide provide a foundation for harnessing the full potential of this valuable non-canonical amino acid in research and development.

References

- 1. fiveable.me [fiveable.me]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 6. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Site-Specific Infrared Probes of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. peptide.com [peptide.com]

- 13. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-Phe(4-CN)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the incorporation of N-α-Boc-4-cyano-L-phenylalanine (Boc-Phe(4-CN)-OH) into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). The protocols detailed herein are based on the established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

The introduction of 4-cyanophenylalanine into peptides is a key strategy for enhancing biological activity and for biophysical studies.[1][2] The cyano group can act as an infrared (IR) probe or a fluorescence donor in FRET (Förster Resonance Energy Transfer) pairs, making it a valuable tool for studying protein interactions, enzyme mechanisms, and amyloid formation.[1][3]

Physicochemical Properties of Boc-Phe(4-CN)-OH

A summary of the key properties of the title compound is presented below. Researchers should refer to the Certificate of Analysis for lot-specific data.

| Property | Value | Reference |

| Synonym | N-Boc-4-cyano-L-phenylalanine | [3] |

| CAS Number | 131724-45-3 | [3][4] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [3][5] |

| Molecular Weight | 290.31 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | [6] |

| Purity | ≥97.0% (TLC) | [5] |

| Application | Boc solid-phase peptide synthesis | [5] |

General Boc-SPPS Workflow

The iterative cycle of Boc-SPPS involves four main stages: Boc deprotection, neutralization, coupling of the next amino acid, and washing. This cycle is repeated until the desired peptide sequence is assembled.

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis (SPPS).

Experimental Protocol: Manual Boc-SPPS

This protocol describes the manual synthesis of a peptide containing Boc-Phe(4-CN)-OH on a 0.1 mmol scale using a suitable resin (e.g., PAM or MBHA resin).

Materials and Reagents

-

Boc-Phe(4-CN)-OH

-

Appropriate C-terminal amino acid pre-loaded resin (e.g., Boc-Xaa-PAM resin, 0.5-1.0 mmol/g)

-

Other Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or similar (e.g., HATU, TBTU).

-

Isopropyl Alcohol (IPA)

-

Scavengers for cleavage (e.g., Dithiothreitol (DTE), m-Cresol, Thioanisole)

-

Anhydrous diethyl ether

-

SPPS reaction vessel with a frit

-

Shaker or bubbler (using N₂) for agitation

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 200 mg of 0.5 mmol/g loaded resin for a 0.1 mmol synthesis) into the reaction vessel.

-

Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DCM using vacuum or nitrogen pressure.

Iterative Peptide Elongation Cycle

This cycle is performed for each amino acid to be added to the peptide chain.

A. Boc Group Deprotection

-

Add a solution of 50% TFA in DCM (v/v) to the swollen resin.

-

Agitate for 2 minutes, then drain the solution.

-

Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes.[7]

-

Drain the deprotection solution.

-

Wash the peptide-resin thoroughly with DCM (3x), followed by IPA (2x), and then DCM (3x) to remove residual TFA.[7]

B. Neutralization

-

Add a solution of 5-10% DIEA in DCM (v/v) to the peptide-resin.[8][9]

-

Agitate for 2 minutes and drain. Repeat this step.

-

Wash the peptide-resin with DCM (3x) and then with DMF (3x) to prepare for the coupling step.

C. Amino Acid Coupling: Incorporating Boc-Phe(4-CN)-OH

-

Activation: In a separate vial, dissolve Boc-Phe(4-CN)-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF. Add HBTU (2.9 eq.) and mix for 1-2 minutes. Finally, add DIEA (6 eq.) and vortex. The solution should be added to the resin immediately.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring (Optional): To check for reaction completion, take a few resin beads and perform a Kaiser test (Ninhydrin test).[10] A negative result (yellow/colorless beads) indicates a complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution. Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).

The peptide-resin is now ready for the next deprotection cycle (Step 3A). Repeat the cycle until the full peptide sequence has been assembled.

Final Cleavage and Deprotection

After the final amino acid has been coupled and the terminal Boc group removed, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.

Cleavage Cocktail Composition

The choice of cleavage cocktail depends on the peptide sequence. For peptides without sensitive residues like Cys, Met, or Trp, a standard cocktail can be used.

| Reagent | Standard Cocktail (v/v) | Scavenger-Rich Cocktail (v/v) | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | 88% | Cleavage Agent |

| Water | 2.5% | 5% | Cation Scavenger |

| Triisopropylsilane (TIPS) | 2.5% | 2% | Cation Scavenger |

| Thioanisole | - | 5% | Protects Trp, Met |

Cleavage Procedure

-

Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.

-

Add the appropriate cleavage cocktail to the dry peptide-resin (approx. 10 mL per 100 mg of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10-20x) of cold, stirred diethyl ether.

-

A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.

-

Dry the crude peptide pellet under a vacuum. The peptide can then be purified by reverse-phase HPLC.

Caption: Workflow for the final cleavage and workup of the synthesized peptide.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate gloves (e.g., nitrile) when handling reagents.[5][6]

-

Fume Hood: All steps involving volatile and corrosive reagents such as TFA, DIEA, and DCM must be performed in a certified chemical fume hood.

-

Reagent Handling:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Boc-4-Cyano-L-Phenylalanine - 楚肽生物科技 [apeptides.com]

- 5. Boc-D-Phe(4-CN)-OH ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Peptide Synthesis [bio-protocol.org]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. americanpeptidesociety.org [americanpeptidesociety.org]

Coupling Reagents for Boc-Phe(4-CN)-OH in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Boc-L-4-cyanophenylalanine [Boc-Phe(4-CN)-OH] is a versatile synthetic amino acid derivative that introduces a cyano group on the phenyl ring of phenylalanine. This modification can enhance biological activity, improve metabolic stability, and serve as a useful spectroscopic probe.[1] The successful incorporation of Boc-Phe(4-CN)-OH into a peptide sequence is highly dependent on the choice of coupling reagent and the optimization of reaction conditions.

This document provides detailed application notes and protocols for the use of various coupling reagents with Boc-Phe(4-CN)-OH in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Overview of Coupling Reagents

The selection of a coupling reagent is a critical step that influences the efficiency of peptide bond formation, the preservation of stereochemical integrity (i.e., minimizing racemization), and the overall yield and purity of the final peptide. Coupling reagents are broadly classified into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts.[2][3] Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives are often used in conjunction with these reagents to suppress side reactions, particularly racemization.[3]

Data Presentation: Comparative Performance of Coupling Reagents

The following tables summarize the expected performance of common coupling reagents for the incorporation of Boc-Phe(4-CN)-OH. It is important to note that direct comparative studies with quantitative data specifically for Boc-Phe(4-CN)-OH are limited in publicly available literature. The data presented here is extrapolated from studies on other sterically hindered and standard Boc-protected amino acids and should be considered as a guide for reagent selection and optimization.[1][4][5]

Table 1: Performance of Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS)

| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Expected Yield (%) | Racemization Risk | Key Considerations |

| HATU/DIPEA | Aminium Salt | 30 min - 2 hours | > 95 | Very Low | Highly efficient for hindered couplings; rapid reaction times.[5] |

| HBTU/DIPEA | Aminium Salt | 1 - 4 hours | > 90 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[4] |

| DIC/HOBt | Carbodiimide + Additive | 2 - 6 hours | 85 - 95 | Low to Moderate | Cost-effective standard method. HOBt suppresses racemization.[4] |

| COMU/DIPEA | Aminium Salt | 30 min - 2 hours | > 95 | Very Low | High coupling efficiency comparable to HATU, with enhanced safety profile. |

Table 2: Performance of Coupling Reagents in Solution-Phase Peptide Synthesis

| Coupling Reagent/Method | Reagent Type | Typical Reaction Time | Expected Yield (%) | Racemization Risk | Key Considerations |

| EDC/HOBt | Carbodiimide + Additive | 4 - 12 hours | 80 - 95 | Low to Moderate | Water-soluble byproducts simplify workup. |

| PyBOP/DIPEA | Phosphonium Salt | 1 - 4 hours | > 90 | Low | Good for sterically hindered couplings. |

| DCC/HOBt | Carbodiimide + Additive | 12 - 24 hours | 70 - 90 | Low to Moderate | Insoluble DCU byproduct can be removed by filtration. |

Experimental Protocols

The following are generalized protocols for the coupling of Boc-Phe(4-CN)-OH. These should be optimized for specific peptide sequences and reaction conditions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes a standard coupling cycle for incorporating Boc-Phe(4-CN)-OH into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin) using an automated peptide synthesizer or manual synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Phe(4-CN)-OH

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Piperidine (for Fmoc-based synthesis, if applicable for subsequent steps)

-

TFA (Trifluoroacetic acid) for Boc-deprotection

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes. Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

-

Neutralization: Neutralize the resin with 5-10% DIPEA in DMF for 5-10 minutes. Wash the resin with DMF (3x).

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-Phe(4-CN)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

-

Washing: After a complete coupling, wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Proceed to the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Peptide Synthesis using EDC/HOBt

This protocol describes the coupling of Boc-Phe(4-CN)-OH to an amino acid ester in solution.

Materials:

-

Boc-Phe(4-CN)-OH

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF or DCM (reaction solvent)

-

Ethyl acetate (for workup)

-

1M HCl, saturated NaHCO₃ solution, and brine (for washing)

Procedure:

-

Reactant Preparation:

-

Dissolve Boc-Phe(4-CN)-OH (1.0 equivalent), HOBt (1.1 equivalents), and the amino acid ester hydrochloride (1.1 equivalents) in DMF or DCM.

-

-

Reaction Initiation:

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (2.5 equivalents) to the stirred solution.

-

Add EDC·HCl (1.2 equivalents) portion-wise.

-

-

Reaction Progression:

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).

Activation Mechanism of Carboxylic Acid by HBTU

References

Application Notes and Protocols for the Incorporation of Boc-Phe(4-CN)-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-natural amino acid N-α-Boc-4-cyanophenylalanine (Boc-Phe(4-CN)-OH) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This versatile amino acid serves as a unique biophysical probe, enabling detailed studies of peptide structure, dynamics, and interactions.

Introduction

4-cyanophenylalanine (Phe(4-CN)) is a valuable unnatural amino acid that can be incorporated into peptides to serve as a sensitive infrared (IR) and fluorescent probe.[1] The nitrile group (C≡N) possesses a vibrational frequency that is distinct from other bonds in a peptide, making it an excellent reporter for changes in the local environment.[1] Furthermore, the cyanophenyl moiety exhibits fluorescence that is sensitive to solvent polarity and quenching by nearby residues, allowing for the study of peptide folding, binding, and membrane interactions.[2] The Boc (tert-butyloxycarbonyl) protecting group is a staple in solid-phase peptide synthesis, offering robust protection of the α-amino group that can be removed under moderately acidic conditions.[3]

Chemical Properties of Boc-Phe(4-CN)-OH

| Property | Value |

| Chemical Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.31 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 131724-45-3 |

Recommended Coupling Methods for Boc-Phe(4-CN)-OH in SPPS

The incorporation of Boc-Phe(4-CN)-OH into a growing peptide chain follows the standard Boc-SPPS workflow. Due to the presence of the electron-withdrawing cyano group, the reactivity of the carboxyl group is not significantly hindered. Standard coupling reagents are effective; however, for optimal results, especially in complex sequences, the use of aminium/uronium salt-based reagents is recommended.

| Coupling Reagent | Activator/Base | Recommended Use |

| HBTU/DIPEA | N,N'-Diisopropylethylamine (DIPEA) | A reliable and efficient method for routine coupling of Boc-Phe(4-CN)-OH.[4] |

| HATU/Collidine | 2,4,6-Collidine | Recommended for sterically hindered couplings or to minimize racemization.[5] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic and cost-effective method, suitable for many applications.[6] |

While specific coupling yields are sequence-dependent, the use of the protocols outlined below with HBTU or HATU can be expected to achieve coupling efficiencies of >95%.

Experimental Protocols

Protocol 1: Manual Boc-Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Boc-Phe(4-CN)-OH

This protocol outlines a single coupling cycle for the incorporation of Boc-Phe(4-CN)-OH into a peptide sequence on a solid support (e.g., MBHA resin for a C-terminal amide).

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Phe(4-CN)-OH

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N'-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DMF (N,N-Dimethylformamide)

-

Isopropanol

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.[3]

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Treat the resin with a 10% solution of DIPEA in DCM (2 x 2 minutes) to neutralize the N-terminal ammonium salt to the free amine.[8]

-

Wash the resin with DCM (5x).

-

-

Coupling of Boc-Phe(4-CN)-OH:

-

In a separate vessel, dissolve Boc-Phe(4-CN)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture at room temperature for 1-2 hours.[5]

-

-

Monitoring the Coupling Reaction:

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Materials:

-

Peptide-resin

-

HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid)

-

Anisole (scavenger)

-

Cold diethyl ether

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1-2 hours.[7]

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the crude peptide by filtration and dry it under vacuum.

Protocol 3: Peptide Purification and Characterization

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

-

Collect fractions containing the desired peptide.

-

Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (e.g., LC-MS).[10][11]

-

Lyophilize the pure fractions to obtain the final peptide product.

Application: Using a Phe(4-CN)-Containing Peptide as a Fluorescent Probe for Membrane Penetration

This protocol describes how to use a peptide containing a Phe(4-CN) residue to monitor its penetration into a lipid membrane. The fluorescence of Phe(4-CN) is sensitive to the polarity of its environment; a blue shift and an increase in fluorescence intensity are typically observed upon moving from an aqueous environment to the hydrophobic interior of a lipid bilayer.[2]

Materials:

-

Purified peptide containing Phe(4-CN) (e.g., a cell-penetrating peptide analog)

-

Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., DOPG)

-

Fluorometer

Procedure:

-

Prepare LUVs: Prepare LUVs by extrusion.

-

Set up the Fluorometer:

-

Set the excitation wavelength to 240 nm.

-

Set the emission wavelength to scan from 250 to 350 nm.

-

-

Baseline Measurement: Record the fluorescence spectrum of the LUV suspension in a cuvette.

-

Initiate Membrane Penetration: Inject a small aliquot of the Phe(4-CN)-containing peptide solution into the cuvette containing the LUVs and immediately start recording the fluorescence intensity over time at the emission maximum (around 291 nm).

-

Data Analysis:

-

Monitor the change in fluorescence intensity over time. An increase in intensity indicates the partitioning of the peptide into the lipid membrane.

-

The kinetic trace can be fitted to an appropriate model to determine the rate of membrane penetration.[2]

-

Visualizations

References

- 1. peptide.com [peptide.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. lcms.cz [lcms.cz]

- 10. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]

- 11. waters.com [waters.com]

Application of Boc-Phe(4-CN)-OH in FRET Spectroscopy: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Boc-Phe(4-CN)-OH, a protected form of the fluorescent non-natural amino acid p-cyanophenylalanine (PheCN), in Förster Resonance Energy Transfer (FRET) spectroscopy. PheCN serves as a valuable fluorescent donor, enabling the study of molecular interactions, protein folding, and conformational dynamics with minimal structural perturbation.

Introduction to p-Cyanophenylalanine in FRET

p-Cyanophenylalanine is a unique fluorescent amino acid that can be site-specifically incorporated into peptides and proteins. Its small size, comparable to endogenous aromatic amino acids like phenylalanine and tyrosine, minimizes alterations to the native structure and function of the biomolecule under investigation. The fluorescence of PheCN is sensitive to its local environment, particularly to hydrogen bonding, making it an insightful probe.[1][2]

In FRET, a donor fluorophore in an excited state can non-radiatively transfer energy to a nearby acceptor molecule.[3] This energy transfer efficiency is exquisitely sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making FRET a "spectroscopic ruler".[3] PheCN is an effective FRET donor, often paired with naturally occurring amino acids like tryptophan (Trp) or tyrosine (Tyr) as acceptors. This allows for the study of conformational changes and binding events within a single protein or between interacting proteins.